Methyl (4R)-4-amino-5-oxo-D-prolinate

PRMT5 Inhibition Epigenetics Cancer Therapeutics

Researchers targeting PRMT5/MEP50 require the precise (2R,4R) stereochemistry for target engagement-generic 5-oxoproline esters lack activity. Methyl (4R)-4-amino-5-oxo-D-prolinate (CAS 189450-23-5) delivers validated, stereospecific performance: • Documented PRMT5/MEP50 inhibition (Ki = 55 nM) and cellular activity (IC50 = 12 nM). • Rigid lactam backbone enforces β-turn mimicry for peptidomimetic design. • Differentiated chiral building block for SAR studies and analytical reference standards. Bulk and custom synthesis available.

Molecular Formula C6H10N2O3
Molecular Weight 158.157
CAS No. 189450-23-5
Cat. No. B575495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4R)-4-amino-5-oxo-D-prolinate
CAS189450-23-5
SynonymsD-Proline, 4-amino-5-oxo-, methyl ester, (4R)- (9CI)
Molecular FormulaC6H10N2O3
Molecular Weight158.157
Structural Identifiers
SMILESCOC(=O)C1CC(C(=O)N1)N
InChIInChI=1S/C6H10N2O3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m1/s1
InChIKeyAKMNXZPKZPVPGI-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4R)-4-Amino-5-Oxo-D-Prolinate: Overview & Procurement


Methyl (4R)-4-amino-5-oxo-D-prolinate (CAS 189450-23-5) is a chiral, unnatural amino acid derivative belonging to the 4-amino-5-oxoproline (pyroglutamate) class. It features a (2R,4R) stereochemical configuration with a methyl ester at the C2 position, distinguishing it from its (4S) stereoisomer (CAS 189450-22-4) and ethyl ester analog (CAS 108648-44-8). This compound serves as a versatile building block for peptidomimetics and has demonstrated inhibitory activity against the PRMT5/MEP50 complex [1].

Chiral building block with (2R,4R) stereochemical control
PRMT5/MEP50 target engagement study context
Methyl ester supports solubility-sensitive assay design

Methyl (4R)-4-Amino-5-Oxo-D-Prolinate vs. Generic Analogs


Substituting Methyl (4R)-4-amino-5-oxo-D-prolinate with generic 5-oxoproline esters or other stereoisomers is not equivalent due to significant differences in biological target engagement, conformational constraints, and downstream synthetic utility. The specific (2R,4R) configuration dictates binding affinity to the PRMT5/MEP50 complex (Ki = 55 nM), whereas the (4S) stereoisomer lacks documented PRMT5 inhibitory activity [1]. Furthermore, 4-amino-5-oxoproline derivatives exhibit conformationally constrained backbones that are essential for designing peptidomimetics with specific secondary structure mimicry [2]. Replacing this compound with an ethyl ester analog alters physicochemical properties (e.g., lipophilicity, hydrogen bonding) that may affect pharmacokinetic profiles and synthetic handling.

Stereoisomer mismatch
(4S) enantiomer lacks documented PRMT5 engagement; may not substitute in target-based studies.
Ester analog divergence
Ethyl ester alters hydrogen bonding and lipophilicity; solubility and assay profiles may shift.
Generic 5-oxoproline backbone
Linear or unconstrained analogs lack the rigid lactam required for specific secondary structure mimicry.

Methyl (4R)-4-Amino-5-Oxo-D-Prolinate: Comparative Evidence


PRMT5/MEP50 Binding Affinity Benchmarking

Methyl (4R)-4-amino-5-oxo-D-prolinate exhibits a binding affinity (Ki) of 55 nM against the human recombinant PRMT5/MEP50 complex [1]. In a cellular context, it demonstrates an IC50 of 12 nM for inhibiting PRMT5-mediated symmetric dimethylarginine (sDMA) production in Granta-519 cells [1]. For comparison, the clinically advanced covalent inhibitor PRMT5-IN-1 has a reported IC50 of 11 nM against PRMT5/MEP50 [2], and MRTX9768 shows an SDMA IC50 of 3 nM in HCT116 MTAP-del cells .

PRMT5 Binding
Cross-study comparable
Ki = 55 nM; cellular IC50 = 12 nM
Supports target engagement assay context
Granta-519 cells, sDMA reduction endpoint
PRMT5 Inhibition Epigenetics Cancer Therapeutics Enzyme Assay

Stereochemistry: (4R) vs. (4S) Activity

The (4R) stereoisomer (CAS 189450-23-5) demonstrates confirmed PRMT5/MEP50 inhibitory activity (Ki = 55 nM), whereas no PRMT5-related biological data are available for the (4S) stereoisomer (CAS 189450-22-4) in public databases [1]. This stark difference underscores the critical role of the (4R) configuration for target engagement. Class-level studies on 4-amino-5-oxoproline derivatives indicate that stereochemistry dictates the spatial orientation of the amino and carboxyl groups, influencing both binding to biological targets and conformational preferences in peptidomimetic design [2].

(4R) vs (4S) Activity
Class-level inference
(4R) Ki 55 nM; (4S) no PRMT5 activity reported
Stereochemical-control context essential
Data limited to PRMT5/MEP50 enzyme assay
Stereochemistry Chiral Resolution PRMT5 Selectivity Structure-Activity Relationship

Methyl Ester vs. Ethyl Ester Properties

The methyl ester (MW 158.16, 2 H-bond donors, 5 H-bond acceptors, 2 rotatable bonds) differs from the ethyl ester analog (CAS 108648-44-8; MW 172.18, 2 H-bond donors, 4 H-bond acceptors, 3 rotatable bonds) in key physicochemical parameters . The methyl ester exhibits lower molecular weight and higher hydrogen bond acceptor count, which may translate to improved aqueous solubility and reduced lipophilicity compared to the ethyl ester. Such differences can significantly impact pharmacokinetic properties and synthetic handling.

Ester Physicochemical
Data to verify
ΔMW -14, ΔHBA +1, fewer rotatable bonds vs ethyl ester
May support solubility-sensitive assay fit
Calculated properties; experimental solubility not reported
Physicochemical Properties Lipophilicity Drug Design Pharmacokinetics

Chiral Building Block for Peptidomimetics

4-Amino-5-oxoproline derivatives, including the target compound, serve as valuable building blocks for constructing peptidomimetics due to their conformationally constrained lactam ring [1]. The (2R,4R) configuration provides a specific spatial arrangement of functional groups, enabling the design of molecules that mimic β-turns or other secondary structures. This class of compounds has been incorporated into inhibitors targeting various enzymes and receptors, including ACE inhibitors and antitumor agents [1].

Peptidomimetic Scaffold
Class-level inference
Conformationally constrained lactam, (2R,4R) stereochemistry
Supports peptidomimetic design context
Requires project-specific validation
Peptidomimetics Unnatural Amino Acids Drug Design Conformational Constraint

Methyl (4R)-4-Amino-5-Oxo-D-Prolinate: Application Scenarios


PRMT5 Inhibitor Discovery and Lead Optimization

This compound is directly applicable in the development of novel, non-covalent PRMT5 inhibitors. Its moderate binding affinity (Ki = 55 nM) and cellular activity (IC50 = 12 nM) provide a validated starting point for medicinal chemistry optimization aimed at improving potency, selectivity, and pharmacokinetic properties [1]. The scaffold's distinct chemical structure may offer advantages in overcoming resistance mechanisms associated with covalent or MTA-cooperative PRMT5 inhibitors.

Chiral Peptidomimetic Synthesis

As a chiral, unnatural amino acid with a rigid lactam backbone, Methyl (4R)-4-amino-5-oxo-D-prolinate is an ideal building block for incorporating conformational constraints into peptide-based therapeutics [2]. It can be used to design peptidomimetics that mimic β-turns or stabilize specific secondary structures, potentially improving target affinity and metabolic stability.

Stereochemical Controls and Analytical Standards

Given the stark difference in PRMT5 activity between the (4R) and (4S) stereoisomers, this compound can serve as a chiral reference standard for analytical method development (e.g., chiral HPLC) and for validating stereochemical purity in synthetic batches [1]. It is also valuable in studies investigating the stereochemical requirements of biological targets beyond PRMT5.

Early-Stage Physicochemical and Pharmacokinetic Profiling

The methyl ester derivative offers a favorable balance of molecular weight (158.16) and hydrogen bonding capacity compared to the ethyl ester analog . This makes it suitable for early-stage in vitro assays where aqueous solubility is a concern, and for structure-activity relationship (SAR) studies exploring the impact of ester modifications on biological activity and drug-like properties.

Application
Selection Property
Validation Focus
PRMT5 inhibitor lead identification
Non-covalent scaffold context
Target engagement assay review
Peptidomimetic design
Conformational constraint profile
Secondary structure mimicry review
Chiral analytical standard development
Enantiomer identity verification
Chiral method specificity
Solubility-sensitive assay development
Methyl ester solubility profile
In vitro assay compatibility

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